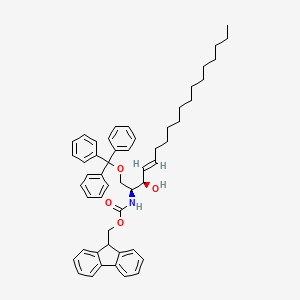
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a chemical compound with the molecular formula C52H61NO4 and a molecular weight of 764.05 . It is used for proteomics research .
Molecular Structure Analysis
This compound contains a total of 123 bonds, including 62 non-H bonds, 32 multiple bonds, 24 rotatable bonds, 2 double bonds, and 30 aromatic bonds . It also contains 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Physical and Chemical Properties Analysis
This compound appears as a crystalline solid . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .Scientific Research Applications
Self-Assembly and Functional Material Fabrication
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, including compounds like Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, have been studied extensively for their self-assembly properties. The hydrophobicity and aromaticity of the Fmoc moiety contribute significantly to the association of building blocks. These properties have applications in cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapeutic and antibiotic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid-Phase Synthesis of Peptides
This compound is used in the solid-phase synthesis of peptides. This technique is crucial in the synthesis of complex peptides and proteins. The Fmoc group serves as a protective group that can be selectively removed without disturbing other functional groups in the peptide chain. This property is particularly important in synthesizing peptides with specific sequences and structures, which are fundamental in various biological studies and drug development (Fields & Noble, 2009).
Novel Synthetic Methods for Polyhydroxyurethane
Fmoc-protected amino groups, like those in this compound, have been explored in the novel synthesis methods of polyhydroxyurethane. By deprotecting the Fmoc group, researchers have been able to initiate self-polyaddition reactions that lead to the formation of polyhydroxyurethane, a material with potential applications in various industries due to its unique properties (Tomita, Sanda, & Endo, 2001).
Peptide Synthesis with Functionalized Amino Acids
Another application of this compound is seen in the synthesis of di- and tripeptides using ferrocenyl amino acids. This method allows for the creation of homo- and hetero-bimetallic peptides, which have applications in electrochemistry and biochemistry due to the unique properties of the ferrocenyl groups (Sehnert, Hess, & Metzler‐Nolte, 2001).
Mechanism of Action
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-38-50(54)49(53-51(55)56-39-48-46-36-26-24-34-44(46)45-35-25-27-37-47(45)48)40-57-52(41-28-17-14-18-29-41,42-30-19-15-20-31-42)43-32-21-16-22-33-43/h14-38,48-50,54H,2-13,39-40H2,1H3,(H,53,55)/b38-23+/t49-,50+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYMYUQVFQARY-PYOAXZJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747818 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676485-56-6 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

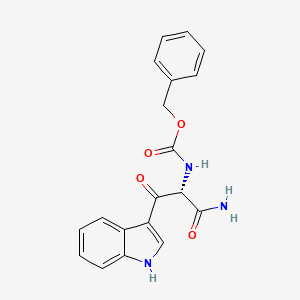
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
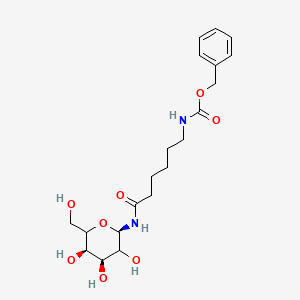
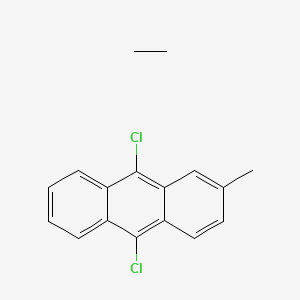
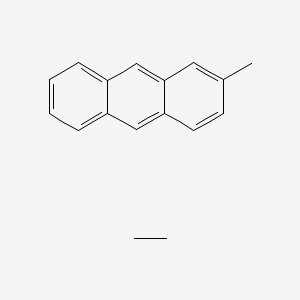
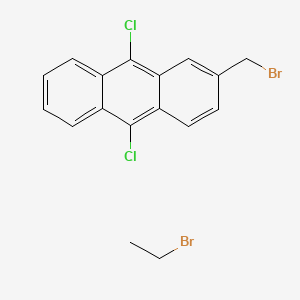


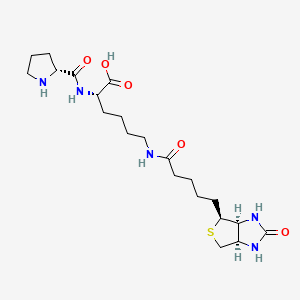
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)
